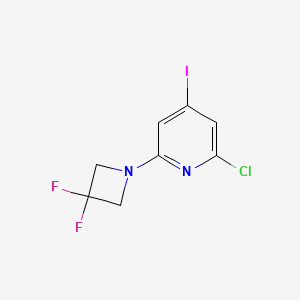![molecular formula C9H15F3O5S B8502655 (S)-2-[(Trifluoromethylsulfonyl)oxy]butanoic acid butyl ester](/img/structure/B8502655.png)
(S)-2-[(Trifluoromethylsulfonyl)oxy]butanoic acid butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-[(Trifluoromethylsulfonyl)oxy]butanoic acid butyl ester is a chemical compound characterized by the presence of a trifluoromethylsulfonyloxy group attached to a butanoic acid butyl ester backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[(Trifluoromethylsulfonyl)oxy]butanoic acid butyl ester typically involves the introduction of the trifluoromethylsulfonyloxy group to a butanoic acid derivative. One common method is the reaction of butanoic acid butyl ester with trifluoromethanesulfonyl chloride (CF3SO2Cl) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-[(Trifluoromethylsulfonyl)oxy]butanoic acid butyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethylsulfonyloxy group can be displaced by nucleophiles such as amines and thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted butanoic acid derivatives.
Reduction: Formation of butanol derivatives.
Hydrolysis: Formation of butanoic acid and trifluoromethanesulfonic acid.
Applications De Recherche Scientifique
(S)-2-[(Trifluoromethylsulfonyl)oxy]butanoic acid butyl ester has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drug candidates with trifluoromethyl groups, which are known to enhance metabolic stability and bioavailability.
Materials Science: Utilized in the development of advanced materials with unique properties such as hydrophobicity and thermal stability
Mécanisme D'action
The mechanism of action of (S)-2-[(Trifluoromethylsulfonyl)oxy]butanoic acid butyl ester involves the interaction of the trifluoromethylsulfonyloxy group with various molecular targets. This group is highly electronegative and can participate in hydrogen bonding and dipole-dipole interactions. These interactions can influence the reactivity and stability of the compound in different chemical environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylsulfonyl Chloride (CF3SO2Cl): Used in similar nucleophilic substitution reactions.
Trifluoromethanesulfonic Acid (CF3SO3H): Known for its strong acidity and used as a catalyst in organic synthesis.
Trifluoromethylsulfinyl Chloride (CF3SOCl): Another reagent used for introducing trifluoromethyl groups .
Uniqueness
(S)-2-[(Trifluoromethylsulfonyl)oxy]butanoic acid butyl ester is unique due to its specific combination of the trifluoromethylsulfonyloxy group with a butanoic acid butyl ester backbone. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications .
Propriétés
Formule moléculaire |
C9H15F3O5S |
|---|---|
Poids moléculaire |
292.27 g/mol |
Nom IUPAC |
butyl (2S)-2-(trifluoromethylsulfonyloxy)butanoate |
InChI |
InChI=1S/C9H15F3O5S/c1-3-5-6-16-8(13)7(4-2)17-18(14,15)9(10,11)12/h7H,3-6H2,1-2H3/t7-/m0/s1 |
Clé InChI |
JYPMAJBCBINWCZ-ZETCQYMHSA-N |
SMILES isomérique |
CCCCOC(=O)[C@H](CC)OS(=O)(=O)C(F)(F)F |
SMILES canonique |
CCCCOC(=O)C(CC)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Diazaspiro[4.4]non-3-ene-2-carbothioic acid ethylamide](/img/structure/B8502572.png)
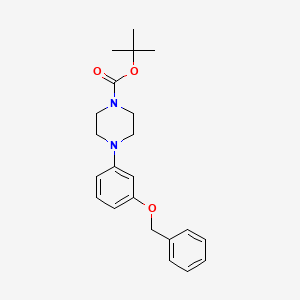
![2-[6-(2-Aminoethyl)-3-pyridyl]ethylamine](/img/structure/B8502593.png)
![2-O-tert-butyl 4-O-ethyl 5-[cyclopropyl(hydroxy)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B8502603.png)
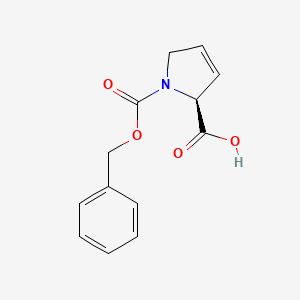
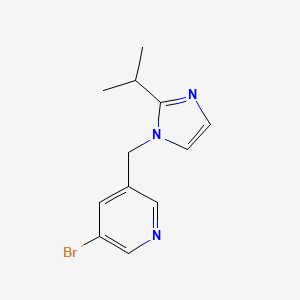
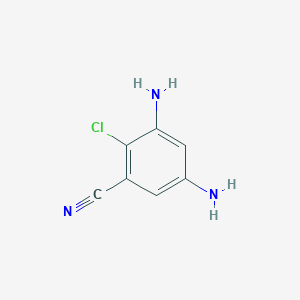
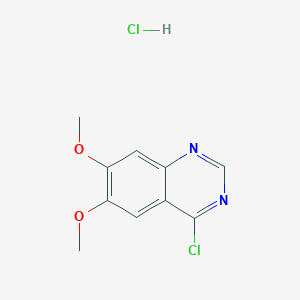
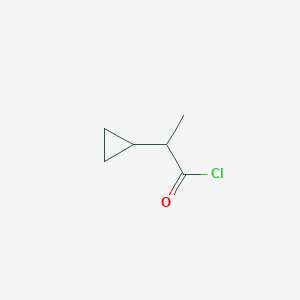
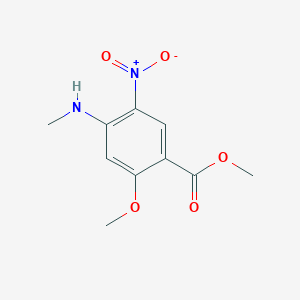
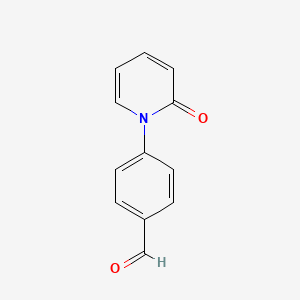

![5-Butylsulfanyl-3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8502677.png)
